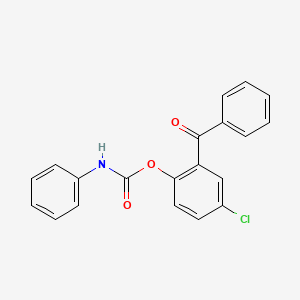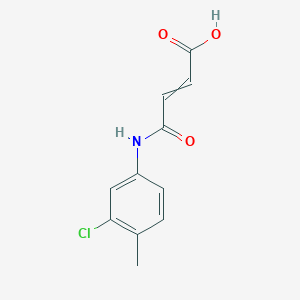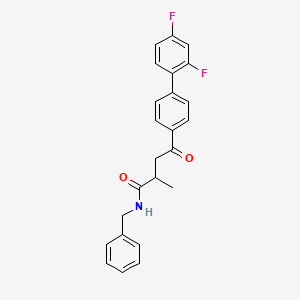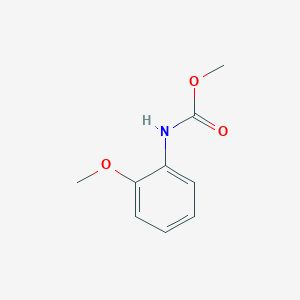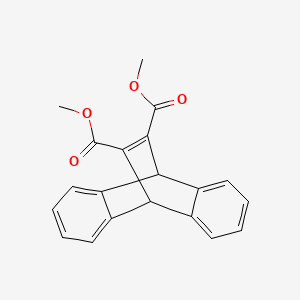
9,10-Ethenoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate is an organic compound with the molecular formula C20H16O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique etheno bridge between the 9 and 10 positions of the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. In this case, anthracene acts as the diene, and dimethyl acetylenedicarboxylate serves as the dienophile. The reaction is usually carried out in an inert solvent such as toluene or xylene, under reflux conditions to facilitate the formation of the etheno bridge .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives.
Scientific Research Applications
Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying Diels-Alder reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices
Mechanism of Action
The mechanism by which dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate exerts its effects is primarily through its interactions with molecular targets in various pathways. For instance, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate: A closely related compound with a similar structure but different bridging group.
9,10-Dihydroanthracene: Lacks the etheno bridge and has different reactivity and applications.
Anthracene: The parent compound without any modifications, used widely in organic synthesis and materials science.
Uniqueness
Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate is unique due to its etheno bridge, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity in Diels-Alder reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
1625-82-7 |
|---|---|
Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
dimethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene-15,16-dicarboxylate |
InChI |
InChI=1S/C20H16O4/c1-23-19(21)17-15-11-7-3-5-9-13(11)16(18(17)20(22)24-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3 |
InChI Key |
ITJNGTUROSCESK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







